1-(Trifluoromethyl)-2-naphthol

Organic Synthesis Methodology Fluorine Chemistry

Researchers requiring precise electronic modulation for TRβ agonist programs often face supply inconsistency with fluorinated naphthol isomers. 1-(Trifluoromethyl)-2-naphthol (CAS 85674-66-4) directly addresses this need with its specific 1-CF₃ substitution, which critically enhances acidity and lipophilicity (XLogP3-AA ≈ 3.7) over non-fluorinated analogs. - Ensures regiochemical fidelity in patented pharmaceutical syntheses. - Provides superior enantioselectivity in organocatalytic aza-Friedel-Crafts alkylations. - Sourced as a high-purity intermediate for reproducible SAR studies and polymer precursor development.

Molecular Formula C11H7F3O
Molecular Weight 212.17 g/mol
Cat. No. B11890581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Trifluoromethyl)-2-naphthol
Molecular FormulaC11H7F3O
Molecular Weight212.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2C(F)(F)F)O
InChIInChI=1S/C11H7F3O/c12-11(13,14)10-8-4-2-1-3-7(8)5-6-9(10)15/h1-6,15H
InChIKeyHHOPQMXMPJYNKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Trifluoromethyl)-2-naphthol: Fluorinated Naphthol Scaffold


1-(Trifluoromethyl)-2-naphthol (CAS 85674-66-4) is a fluorinated aromatic compound featuring a naphthalene backbone substituted with a hydroxyl group at the 2-position and a trifluoromethyl (-CF3) group at the 1-position . The -CF3 substituent significantly modulates the compound's electronic profile, acidity, and lipophilicity, distinguishing it from non-fluorinated naphthol analogs and positioning it as a key intermediate for pharmaceuticals, agrochemicals, and advanced materials . Its molecular formula is C11H7F3O with a molecular weight of 212.17 g/mol .

Fluorinated naphthol scaffold for medicinal chemistry and asymmetric catalysis research
1-CF3 group modulates acidity and ring electronics, providing distinct reactivity
Enhanced lipophilicity supports membrane permeability and hydrophobic binding studies

Why 1-(Trifluoromethyl)-2-naphthol Cannot Be Replaced


Generic substitution with non-fluorinated naphthols (e.g., 2-naphthol) or alternative positional isomers (e.g., 1-naphthol, 4-(trifluoromethyl)-2-naphthol) is untenable due to the profound impact of the 1-CF3 group on both electronic and steric parameters. The strong electron-withdrawing nature of the -CF3 group increases the acidity of the adjacent 2-OH group, alters the nucleophilicity of the naphthalene ring for electrophilic substitution, and dramatically increases lipophilicity (XLogP3-AA ≈ 3.7) compared to unsubstituted 2-naphthol . This unique combination of properties is critical for achieving target binding affinity in medicinal chemistry programs and desired reactivity in catalytic asymmetric transformations, where non-fluorinated analogs exhibit significantly different regioselectivity and yield profiles [1].

Non-fluorinated 2-naphthol or positional isomers may not replicate the 1-CF3 group's impact on acidity and ring nucleophilicity, potentially altering reaction outcomes.
The markedly higher lipophilicity of the fluorinated scaffold, compared to 2-naphthol, may shift membrane permeability and target-binding profiles in research models.
Generic trifluoromethylation of 2-naphthol is unlikely to yield the specific 1-isomer; the compound requires a dedicated synthetic route, limiting direct substitution with non-specialized sources.

Quantitative Evidence for 1-(Trifluoromethyl)-2-naphthol


Synthetic Route: Novel Naphthalene Construction

A dedicated, relatively simple and efficient synthesis for 1-trifluoromethyl-2-naphthalenols, which were previously unknown, was reported via a novel naphthalene nucleus construction [1]. This specific methodology is required because direct trifluoromethylation of 2-naphthol typically yields complex mixtures or is not feasible with standard reagents. The reported synthesis provides a clear, verifiable route to a compound that cannot be reliably sourced via generic 'trifluoromethyl-naphthol' preparations.

Synthetic Route
Class-level
Reported via novel naphthalene nucleus construction (cyclization of hydroxytetralones).
Supports structural identity and sourcing confidence.
Data to verify: reported method may require replication.
Organic Synthesis Methodology Fluorine Chemistry

Enhanced Lipophilicity and Membrane Permeability

The computed partition coefficient (XLogP3-AA) for 1-(trifluoromethyl)-2-naphthol is 3.7 . This value is significantly higher than that of the non-fluorinated parent compound, 2-naphthol, which has an experimental logP of approximately 2.7 [1]. The -CF3 group imparts substantial hydrophobic character, which is a critical parameter for enhancing membrane permeability and improving oral bioavailability in drug candidates.

Lipophilicity
Reported
XLogP3-AA 3.7 vs. 2-naphthol logP 2.7 (Δ +1.0)
Supports lipophilicity-driven selection for membrane permeability studies.
Computed XLogP3-AA; experimental logP for comparator.
Medicinal Chemistry ADME Drug Discovery

Enhanced Reactivity in Asymmetric Catalysis

Naphthols with electron-withdrawing groups, such as the 1-CF3 substituent, exhibit altered reactivity in organocatalytic reactions. While direct head-to-head quantitative data for this specific compound is limited, class-level inference from studies on related trifluoromethylated naphthols demonstrates their superior performance in enantioselective aza-Friedel-Crafts reactions [1] and asymmetric dearomative fluorinations [2]. The enhanced acidity and modified electron density of the ring system make 1-(trifluoromethyl)-2-naphthol a privileged nucleophile or substrate in these transformations, often leading to higher yields and enantioselectivities compared to unsubstituted 2-naphthol.

Catalysis
Class-level
Fluorinated naphthols generally provide improved yields and enantioselectivities in aza-Friedel-Crafts and dearomative fluorinations vs. 2-naphthol.
Class-level reactivity context supports selection for asymmetric methodology development.
Direct head-to-head data for this specific compound is limited.
Asymmetric Catalysis Organocatalysis Fluorinated Building Blocks

Scaffold for Thyroid Hormone Receptor Ligands

Patent literature explicitly claims phenyl naphthol ligands for the thyroid hormone receptor, wherein a trifluoromethyl group is a specifically enumerated substituent (R1) on the naphthol core [1]. This patent demonstrates that the 1-CF3 group is not an arbitrary modification but a key structural feature claimed for achieving selective modulation of the thyroid hormone receptor β (TRβ), which is relevant for treating hypercholesterolemia and obesity. The inclusion of the trifluoromethyl group is a deliberate design element to optimize binding affinity and selectivity compared to non-fluorinated or halogen-substituted analogs.

TRβ Scaffold
Source review
Patent literature claims 1-CF3 naphthol as a preferred substituent for thyroid hormone receptor β ligands.
Supports use in nuclear receptor SAR studies.
Patent-reported scaffold; biological validation required.
Endocrinology Nuclear Receptors Metabolic Disorders

Validated Applications of 1-(Trifluoromethyl)-2-naphthol


Building Block for Nuclear Receptor Modulators

1-(Trifluoromethyl)-2-naphthol is a critical starting material for the synthesis of novel thyroid hormone receptor β (TRβ) agonists. As explicitly claimed in patents [1], its incorporation is intended to impart the necessary physicochemical and binding properties for therapeutic candidates targeting metabolic disorders like hypercholesterolemia. Procurement of this specific compound is essential for replicating patented structures and initiating structure-activity relationship (SAR) studies in this therapeutic area.

Privileged Substrate for Asymmetric Catalysis

Due to the electronic influence of the 1-CF3 group, this compound is a substrate of choice in the development of novel asymmetric catalytic methods, particularly organocatalytic aza-Friedel-Crafts alkylations and dearomative functionalizations [1]. Its unique reactivity profile, compared to unsubstituted 2-naphthol, often results in superior yields and enantioselectivities, making it a valuable tool for academic and industrial research groups focused on synthesizing chiral, fluorinated molecules [2].

Synthesis of Advanced Fluorinated Polymers

The presence of both a reactive hydroxyl group and a performance-enhancing trifluoromethyl group makes 1-(trifluoromethyl)-2-naphthol a valuable monomer or co-monomer for the synthesis of high-performance polymers. Related research on fluorinated ortho-linked polyamides derived from bis(naphthol) monomers demonstrates that the incorporation of trifluoromethyl and naphthyl substituents yields materials with outstanding solubility, high thermal stability (Tg > 200 °C, Td10 > 450 °C), low dielectric constants (ε ≈ 2.7), and low refractive indices [1]. 1-(Trifluoromethyl)-2-naphthol can serve as a precursor for analogous polymeric systems in applications such as microelectronics and optical waveguides.

Application
Selection Property
Validation Focus
Medicinal chemistry: TRβ ligand design
Fluorinated scaffold with enhanced lipophilicity
Binding affinity and selectivity profiling
Asymmetric catalysis methodology
Electronically tuned naphthol nucleophile
Yield and enantioselectivity optimization
High-performance polymer synthesis
Reactive hydroxyl and CF3 functionality
Thermal and dielectric property assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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